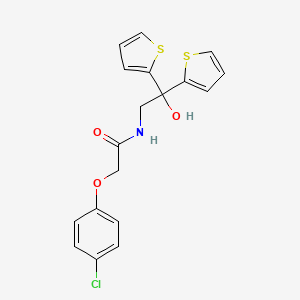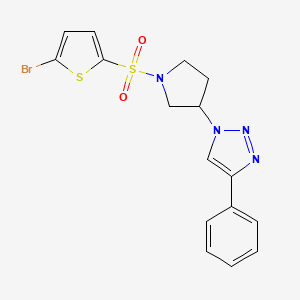![molecular formula C15H20N2O2 B2856086 N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide CAS No. 2361746-19-0](/img/structure/B2856086.png)
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, also known as APMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide acts as a competitive inhibitor of enzymes by binding to their active sites and preventing the substrate from binding. N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide also acts as an acetylating agent, modifying lysine residues on proteins and altering their function and stability. The exact mechanism of action of N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide may vary depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide depend on the specific enzyme or protein being targeted. Inhibition of protein kinase C and calmodulin-dependent protein kinase II can affect cellular signaling pathways and lead to changes in cell proliferation, differentiation, and apoptosis. Modification of lysine residues on proteins can alter their function and stability, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific enzymes and proteins. However, N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide also has limitations, including its potential toxicity and the need for optimization of experimental conditions to achieve optimal results.
Direcciones Futuras
There are several future directions for research on N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, including the development of more potent and selective inhibitors, the identification of new targets for N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, and the exploration of its potential applications in drug discovery and protein modification. Further research is also needed to understand the mechanism of action of N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide and its effects on cellular processes.
Métodos De Síntesis
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzyl alcohol with acetic anhydride, followed by the reaction with isopropylamine and acryloyl chloride. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve the yield and purity of N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein modification. N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been found to inhibit the activity of certain enzymes, such as protein kinase C and calmodulin-dependent protein kinase II, which play important roles in cellular signaling pathways. N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has also been used to modify proteins by acetylating lysine residues, which can alter their function and stability.
Propiedades
IUPAC Name |
N-[4-[[acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)16-14-8-6-13(7-9-14)10-17(11(2)3)12(4)18/h5-9,11H,1,10H2,2-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNBWGLIWJXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)NC(=O)C=C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)

![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)
![N-[cyano(cyclopropyl)methyl]-2-sulfanyl-1,3-benzoxazole-6-carboxamide](/img/structure/B2856011.png)



![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2856021.png)



